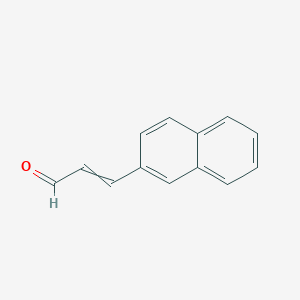
3-(Naphthalen-2-yl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Naphthalen-2-yl)acrylaldehyde is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 220.25 g/mol. This compound is also known as 2-(Naphthalen-2-yl)propenal or beta-naphthylacrolein.
Mecanismo De Acción
The mechanism of action of 3-(Naphthalen-2-yl)acrylaldehyde is not fully understood. However, it is believed to act as a reactive aldehyde that can undergo various chemical reactions with other molecules. It has been shown to react with amino acids and proteins, leading to the formation of fluorescent adducts.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to react with cysteine residues in proteins, leading to the formation of fluorescent adducts. This compound has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(Naphthalen-2-yl)acrylaldehyde in lab experiments is its ability to react with amino acids and proteins, leading to the formation of fluorescent adducts. This property makes it useful in the detection and quantification of these molecules. However, the limitations of this compound include its potential toxicity and the need for specialized equipment to handle and analyze it.
Direcciones Futuras
There are several future directions for the use of 3-(Naphthalen-2-yl)acrylaldehyde in scientific research. One potential direction is the development of new fluorescent probes based on this compound. Another direction is the use of this compound in the development of new drugs and biomaterials. Additionally, further research is needed to fully understand the mechanism of action and the potential physiological effects of this compound.
Métodos De Síntesis
The synthesis of 3-(Naphthalen-2-yl)acrylaldehyde can be achieved through several methods. One of the most common methods involves the reaction of 2-naphthaldehyde with acrolein in the presence of a base catalyst. This reaction leads to the formation of this compound as the main product. Other methods include the use of different aldehydes and acrolein derivatives.
Aplicaciones Científicas De Investigación
3-(Naphthalen-2-yl)acrylaldehyde has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for the detection of amino acids and proteins. It has also been used as a building block for the synthesis of other organic compounds. Additionally, this compound has been used in the development of new drugs and biomaterials.
Propiedades
Número CAS |
113388-98-0 |
|---|---|
Fórmula molecular |
C13H10O |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3-naphthalen-2-ylprop-2-enal |
InChI |
InChI=1S/C13H10O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-10H |
Clave InChI |
LGDJTQJRMBMCIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC=O |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C=CC=O |
Sinónimos |
3-(NAPHTHALEN-2-YL)ACRYLALDEHYDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



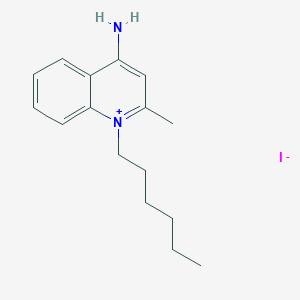
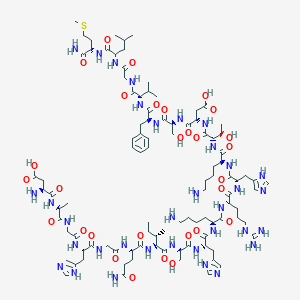
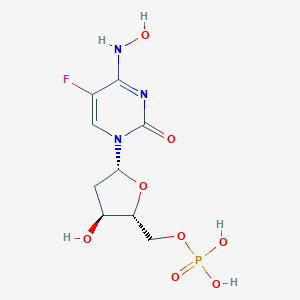

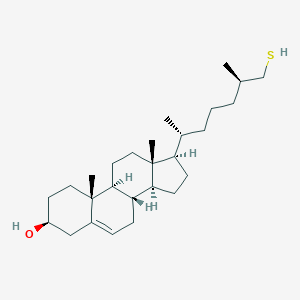
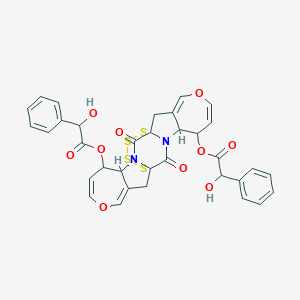
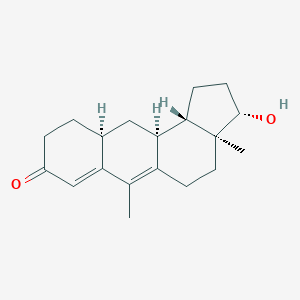
![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)
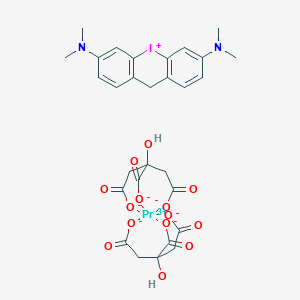
![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)
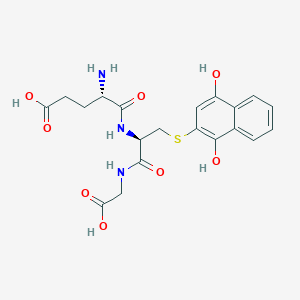
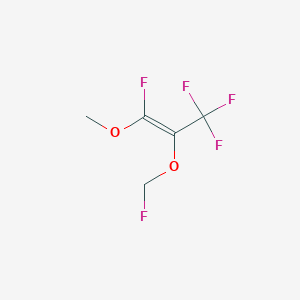
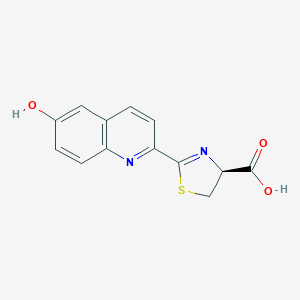
![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)